molecular formula C15H17N3O3 B5881309 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide

Katalognummer B5881309
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: MWQWBNQNVWBHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.

Wirkmechanismus

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide works by inhibiting FAAH, which leads to an increase in anandamide levels. Anandamide is known to activate the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, anxiety, and depression. This compound has been shown to increase anandamide levels in the brain and peripheral tissues, leading to a reduction in pain, anxiety, and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce pain, anxiety, and depression-like behaviors. It has also been shown to improve cognitive function and reduce inflammation. This compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly specific FAAH inhibitor, which allows for targeted modulation of the endocannabinoid system. It has also been optimized for high yields and purity, making it a viable compound for scientific research. However, this compound has some limitations. It has a short half-life, which limits its duration of action. It also has poor solubility in water, which can make dosing and administration challenging.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound in the treatment of drug addiction. Additionally, there is ongoing research into the development of more potent and selective FAAH inhibitors, which could lead to new therapeutic options for a range of conditions.

Synthesemethoden

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-pyrazinecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for the degradation of anandamide, a neurotransmitter that has been implicated in pain, anxiety, and depression. This compound has been studied in preclinical models for its potential use in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-4-3-11(9-14(13)21-2)5-6-18-15(19)12-10-16-7-8-17-12/h3-4,7-10H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQWBNQNVWBHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.